molecular formula C8H3BrF2 B2652175 2-Bromo-4-ethynyl-1,3-difluorobenzene CAS No. 2229219-28-5

2-Bromo-4-ethynyl-1,3-difluorobenzene

Cat. No.: B2652175
CAS No.: 2229219-28-5
M. Wt: 217.013
InChI Key: PVFJCNFFXDAFBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1,3-difluorobenzene is an organic compound with the molecular formula C8H3BrF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethynyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-difluorobenzene followed by the introduction of an ethynyl group. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst such as iron or aluminum chloride. The ethynyl group can be introduced using reagents like ethynyl magnesium bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

2-Bromo-4-ethynyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and ethynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethynyl-1,3-difluorobenzene is unique due to the combination of bromine, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-bromo-1-ethynyl-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJCNFFXDAFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229219-28-5
Record name 2-bromo-4-ethynyl-1,3-difluorobenzene
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